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Feniralstat Development Halted, Long-Term
Efficacy Data Unavailable
Initial investigations into the long-term efficacy of the plasma kallikrein inhibitor Feniralstat
(also known as KVD824) have been concluded as the drug's clinical development for

hereditary angioedema (HAE) was terminated. KalVista Pharmaceuticals halted the Phase 2

KOMPLETE trial of Feniralstat after observing elevated liver enzymes in several participants,

raising safety concerns.[1] Consequently, there is no long-term efficacy and safety data

available for Feniralstat, and it is not being investigated for diabetic complications.

Given the absence of data for Feniralstat, this guide will instead provide a comprehensive

comparison of a different oral plasma kallikrein inhibitor, Berotralstat, for which long-term

efficacy and safety data are available. This analysis will focus on its use for the prophylactic

treatment of HAE, drawing comparisons with other therapeutic modalities for this condition.

Berotralstat: A Long-Term Prophylactic for
Hereditary Angioedema
Berotralstat is an oral, once-daily inhibitor of plasma kallikrein approved for the prevention of

HAE attacks.[2][3] Its mechanism of action involves the inhibition of plasma kallikrein, which in

turn reduces the production of bradykinin, a key mediator of swelling and pain in HAE attacks.
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Mechanism of Action: The Kallikrein-Kinin System
The diagram below illustrates the role of plasma kallikrein in the bradykinin formation pathway

and the inhibitory action of Berotralstat.
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Figure 1: Simplified signaling pathway of the Kallikrein-Kinin system and the inhibitory action of
Berotralstat.

Long-Term Efficacy of Berotralstat: The APeX-S
Study
The APeX-S study was an open-label extension study that evaluated the long-term safety and

efficacy of Berotralstat.[3][4] The key findings from this study are summarized below.

Data on Attack Rate Reduction
The following table presents the mean and median HAE attack rates for patients treated with

Berotralstat over a 48-week period in the APeX-S study.
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Timepoint Berotralstat 150 mg (n=73) Berotralstat 110 mg (n=30)

Median Attacks/Month at

Month 1
1.0 0.5

Median Attacks/Month at

Month 12
0.0 0.0

Mean Attacks/Month at

Baseline
2.9 2.9

Mean Attacks/Month at Month

12
1.0 1.3

Data from the APeX-S interim

analysis.[3]

Quality of Life Improvements
The APeX-S study also demonstrated clinically meaningful improvements in quality of life

scores, as measured by the Angioedema Quality of Life Questionnaire (AE-QoL), for patients

receiving both doses of Berotralstat.[3][4]

Comparison with Other HAE Therapies
A variety of other therapies are used for the long-term prophylaxis of HAE. The following table

provides a high-level comparison.
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Therapy Class Examples
Mechanism of
Action

Administration

Plasma Kallikrein

Inhibitors (Oral)
Berotralstat

Inhibits plasma

kallikrein
Oral, once daily

Plasma Kallikrein

Inhibitors (Injectable)
Lanadelumab

Monoclonal antibody

that inhibits plasma

kallikrein

Subcutaneous

injection

C1-Esterase Inhibitors

C1-INH (plasma-

derived), Ruconest

(recombinant)

Replaces deficient

C1-esterase inhibitor

Intravenous infusion

or subcutaneous

injection

Androgens Danazol
Increase C1-INH

levels
Oral

Experimental Protocols: APeX-S Study
Study Design: The APeX-S study was a phase 2, open-label, multicenter study.[3]

Participants: Eligible patients had a diagnosis of HAE due to C1 inhibitor deficiency.

Intervention: Patients received either 150 mg or 110 mg of Berotralstat orally once daily.

Primary Objective: To evaluate the long-term safety and tolerability of Berotralstat.

Secondary Objectives: To assess the long-term efficacy of Berotralstat in reducing the rate of

HAE attacks and to evaluate its impact on quality of life.

Data Collection: Attack data was collected through daily patient diaries. Quality of life was

assessed using the AE-QoL questionnaire at specified intervals.

The workflow for a typical long-term prophylactic HAE clinical trial is illustrated below.
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Figure 2: Generalized workflow for a randomized, placebo-controlled clinical trial of a
prophylactic HAE therapy.

Alternative Therapies for Diabetic Complications
While Feniralstat is not being pursued for diabetic complications, a number of alternative and

complementary therapies are explored for managing diabetes and its long-term effects. These
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include:

Herbal Remedies and Dietary Supplements: Cinnamon, fenugreek, bitter melon, alpha-lipoic

acid, and chromium have been studied for their potential to improve glycemic control.[5][6][7]

Mind-Body Therapies: Yoga, tai chi, and meditation may contribute to better management of

blood glucose levels.[6][8]

Acupuncture: This traditional Chinese medicine practice is sometimes used to manage pain

associated with diabetic neuropathy.[7][8]

It is important to note that while some of these therapies show promise, the scientific evidence

for their efficacy and safety is often limited, and they should not replace conventional medical

treatment for diabetes.[7][8][9] Patients should always consult with their healthcare providers

before starting any new treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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